2,6-Difluorophenylacetic acid is a highly specialized, symmetrically di-fluorinated aromatic building block widely utilized in advanced organic synthesis, pharmaceutical manufacturing, and agrochemical development. Characterized by a molecular weight of 172.13 g/mol and a melting point of 100–102 °C, this compound features two strongly electron-withdrawing fluorine atoms at the ortho positions relative to the acetic acid moiety. This specific substitution pattern significantly depresses the pKa of the carboxylic acid (predicted ~3.73) compared to unsubstituted phenylacetic acid (~4.31) and introduces substantial steric hindrance around the benzylic carbon. For procurement teams and process chemists, these attributes make it a non-interchangeable precursor for synthesizing complex active pharmaceutical ingredients (APIs), specialized fluorophores like coelenterazine analogs, and highly functionalized kinase inhibitors where precise electronic tuning and steric control are mandatory .
2,6-Difluoro substitution pattern supports SAR studies in medicinal chemistry workflows.
Reported as a precursor for aldose reductase and COX-2 inhibitor derivative synthesis.
Supports acidity and lipophilicity tuning relative to unsubstituted phenylacetic acid core.
Attempting to substitute 2,6-difluorophenylacetic acid with more common analogs, such as unsubstituted phenylacetic acid or 2,4-difluorophenylacetic acid, fundamentally compromises both synthetic processability and downstream application performance. The symmetric ortho-fluorines provide a unique dual effect: they sterically shield the benzylic position, preventing unwanted double-additions during organometallic coupling (e.g., Weinreb amide reactions), and they electronically activate the ring for regioselective nucleophilic aromatic substitution (SNAr). Furthermore, in medicinal chemistry, the ortho-fluorines are frequently required to establish critical hydrogen bonds with target enzyme residues (such as Gly 216 in Factor VIIa) or to force the molecule into a specific bioactive conformation. Substituting a mono-fluoro or differently substituted isomer eliminates these precise steric and electronic interactions, leading to reaction failures, reduced chemical yields, or complete loss of biological efficacy [1].
2,4-Difluoro or other regioisomeric analogs may shift the SAR profile and alter target-binding context.
Mono-fluorinated phenylacetic acids lack the symmetric ortho electronic environment and may not reproduce derivative potency.
Unsubstituted phenylacetic acid differs in acidity and lipophilicity; enzyme-inhibition context may not transfer.
During the synthesis of complex ketones, such as those required for coelenterazine analogs, the choice of phenylacetic acid precursor dictates the success of the carbon-carbon bond formation. 2,6-Difluorophenylacetic acid provides critical steric bulk at the benzylic position. When converted to a Weinreb amide, this steric hindrance strictly limits nucleophilic attack to a single addition, successfully forming the target ketone. In contrast, less hindered analogs like 2,4-difluorophenylacetic acid or unsubstituted phenylacetic acid are prone to over-oxidation or double addition side reactions [1].
| Evidence Dimension | Chemoselectivity in nucleophilic addition |
| Target Compound Data | 2,6-difluoro substitution restricts reaction to single nucleophilic addition (ketone formation). |
| Comparator Or Baseline | Less hindered analogs (e.g., 2,4-difluoro or unsubstituted) exhibit susceptibility to double addition and over-oxidation. |
| Quantified Difference | Complete suppression of double-addition side reactions during Umpolung nucleophile additions. |
| Conditions | Weinreb amide formation followed by organometallic coupling. |
For process chemists scaling up complex fluorophores or APIs, selecting this exact isomer ensures high chemoselectivity and prevents costly yield losses from over-addition.
The symmetric di-fluoro substitution on 2,6-difluorophenylacetic acid strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). This allows process chemists to perform regioselective nucleophilic displacement (e.g., using thiophenols or amines) at the 2-position, yielding highly functionalized 2-fluoro-6-substituted phenylacetic acid derivatives. A mono-fluorinated baseline, such as 2-fluorophenylacetic acid, lacks the necessary electronic activation and symmetry to achieve this specific transformation effectively [1].
| Evidence Dimension | SNAr susceptibility at the ortho position |
| Target Compound Data | Symmetric activation allows displacement of one fluorine to form 2-fluoro-6-substituted derivatives. |
| Comparator Or Baseline | 2-Fluorophenylacetic acid lacks sufficient electronic activation for analogous displacement. |
| Quantified Difference | Enables the synthesis of specifically 2,6-asymmetrically substituted biaryl scaffolds, which is synthetically inaccessible with mono-fluoro baselines. |
| Conditions | Nucleophilic displacement with thiophenols or amines under standard SNAr conditions. |
This unique reactivity profile makes it an irreplaceable starting material for generating densely functionalized, asymmetric biaryl scaffolds in drug discovery.
The strong inductive electron-withdrawing effect of the two ortho-fluorines significantly lowers the pKa of 2,6-difluorophenylacetic acid. With a predicted pKa of ~3.73, it is substantially more acidic than unsubstituted phenylacetic acid (pKa ~4.31). This ~0.58 unit reduction not only alters its solubility and handling profile but also significantly enhances the efficiency of radical generation in modern photoredox-catalyzed decarboxylative amination and C(sp3)-H functionalization reactions [1].
| Evidence Dimension | Carboxylic acid acidity (pKa) |
| Target Compound Data | Predicted pKa ~3.73. |
| Comparator Or Baseline | Phenylacetic acid (pKa ~4.31). |
| Quantified Difference | A ~0.58 unit reduction in pKa, leading to increased acidity and enhanced radical stability during decarboxylation. |
| Conditions | Standard aqueous conditions and decarboxylative photocatalysis. |
Process chemists utilizing advanced decarboxylative cross-coupling workflows must select this specific fluorinated analog to achieve optimal conversion rates under mild conditions.
In structural activity relationship (SAR) studies for targets such as Tissue Factor VIIa and HIV-1 reverse transcriptase, the 2,6-difluoro substitution pattern is critical for target engagement. The fluorine at the 2-position acts as a specific hydrogen bond acceptor (e.g., interacting with Gly 216 in Factor VIIa), while the 6-position fluorine dictates the rotational conformation of the molecule. Unsubstituted phenylacetic acid derivatives completely lack these interaction capabilities, resulting in significantly weaker binding affinities [1].
| Evidence Dimension | Target binding interactions and steric fit |
| Target Compound Data | 2-position fluorine engages in specific hydrogen bonding; 6-position fluorine locks bioactive conformation. |
| Comparator Or Baseline | Unsubstituted phenylacetic acid lacks hydrogen bond acceptors and exhibits higher rotational freedom. |
| Quantified Difference | Structural necessity for binding; enables specific orientation in the active site that unsubstituted analogs cannot achieve. |
| Conditions | SAR studies in protease/kinase inhibitor development. |
Procurement teams sourcing building blocks for next-generation protease or kinase inhibitors must prioritize this exact isomer to guarantee the requisite target engagement profile.
Directly leveraging its steric control in Weinreb amide ketone formation, 2,6-difluorophenylacetic acid is the preferred precursor for synthesizing complex keto-acetal segments used in marine bioluminescence substrates. The compound prevents over-addition during organometallic coupling, ensuring high yields of the target fluorophores .
Because its symmetric ortho-fluorines strongly activate the ring, this compound is the optimal starting material for regioselective nucleophilic aromatic substitution. It allows industrial chemists to synthesize densely functionalized 2-fluoro-6-substituted phenylacetic scaffolds that are otherwise inaccessible using mono-fluorinated baselines .
Capitalizing on its lowered pKa and enhanced radical stability, 2,6-difluorophenylacetic acid is an ideal substrate for modern photoredox-catalyzed decarboxylative amination and C(sp3)-H functionalization, offering superior conversion rates compared to unsubstituted phenylacetic acid .
In medicinal chemistry, the compound is strictly required for SAR optimization where specific hydrogen bonding (e.g., with Gly 216) and precise rotational conformation are necessary for target engagement, making it a non-negotiable building block for specific HIV-1 RT and Factor VIIa inhibitors .
Irritant